molecular formula C13H20N4O6S B1379823 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate CAS No. 1417568-62-7

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1379823
CAS No.: 1417568-62-7
M. Wt: 360.39 g/mol
InChI Key: WLXVJCWBSSCMRK-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is a complex organic compound with a molecular formula of C13H20N4O6S. This compound is known for its unique structure, which includes a benzodioxole ring attached to a piperazine moiety, further linked to a carboximidamide group. It is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, which is then reacted with piperazine under controlled conditions to form the intermediate compound. This intermediate is further reacted with a carboximidamide group to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis. Industrial methods also incorporate purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide sulfate is unique due to its sulfate group, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2.H2O4S/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11;1-5(2,3)4/h1-2,7H,3-6,8-9H2,(H3,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXVJCWBSSCMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417568-62-7
Record name 1-Piperazinecarboximidamide, 4-(1,3-benzodioxol-5-ylmethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417568-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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